The following table consolidates the key physicochemical properties of semicarbazide hydrochloride, with a focus on its solubility.
| Property | Value / Description | Conditions (if applicable) | Source |
|---|---|---|---|
| Molecular Formula | CH₆ClN₃O | - | [1] [2] |
| Molecular Weight | 111.53 g/mol | - | [1] [2] |
| Appearance | White to almost white powder or crystals | - | [1] [3] |
| Solubility in Water | 100 g/L | 15 °C | [2] |
| Clear, colorless solution at 0.1 g/mL | 20 °C | [2] | |
| Solubility in Alcohol (Ethanol) | Slightly soluble | - | [1] |
| Melting Point | 175 - 177 °C (with decomposition) | - | [2] |
A primary use of this compound in research is to characterize and identify carbonyl compounds (aldehydes and ketones) by converting them into solid semicarbazone derivatives [4]. The following diagram outlines the general workflow for this classic experiment.
Workflow for synthesizing a semicarbazone derivative from a carbonyl compound.
A standard procedure for this synthesis, adapted from Organic Syntheses, is detailed below [4] [5].
Materials and Reagents
Step-by-Step Protocol
This compound is toxic and requires careful handling.
Semicarbazide hydrochloride (SEM-HCl) is an important organic ionic compound with the chemical formula CH₆ClN₃O and a molecular weight of 111.53 g/mol. It features a urea-based molecular matrix that provides notable structural stability, making it valuable across multiple scientific and industrial domains. This whitepaper provides a comprehensive technical overview of SEM-HCl, covering its fundamental properties, synthesis methodologies, analytical applications, and contemporary uses in pharmaceutical development and materials science. The compound's significance stems from its dual functionality as both a versatile chemical intermediate and a specialized analytical reagent, particularly in pharmaceutical synthesis and food safety monitoring.
This compound appears as a white crystalline powder or prismatic crystals with a characteristic melting point of 175-177°C (with decomposition) [1]. The compound exhibits high solubility in water (approximately 100 g/L at 15°C) and demonstrates good solubility in polar organic solvents, including methanol where it forms clear, colorless solutions at concentrations up to 0.1 g/mL at 20°C [1]. The aqueous solution is moderately acidic, with a pH of approximately 1.5 at 100 g/L concentration and 20°C [1].
Table 1: Comprehensive Physicochemical Properties of this compound
| Property | Specification | Conditions/Notes |
|---|---|---|
| CAS Registry Number | 563-41-7 | [1] |
| Molecular Formula | CH₆ClN₃O | [1] |
| Molecular Weight | 111.53 g/mol | [1] |
| Melting Point | 175-177°C | Decomposes [1] |
| Boiling Point | 394.09°C | At 101,325 Pa [1] |
| Density | 1.2908 (estimate) | Bulk density: 740 kg/m³ [1] |
| Vapor Pressure | 0 Pa | At 25°C [1] |
| Water Solubility | 100 g/L | At 15°C [1] |
| pH (100g/L H₂O) | 1.5 | At 20°C [1] |
| Refractive Index | 1.4480 | Estimate [1] |
SEM-HCl is stable under recommended storage conditions (+15°C to +25°C) but is incompatible with strong oxidizing agents and strong bases [1]. The compound is classified as toxic with hazard codes Xn and T, and risk statements R22 (harmful if swallowed), R40 (limited evidence of carcinogenic effect), and R36/38 (irritating to eyes and skin) [1]. The acute toxicity LD₅₀ is 123 mg/kg orally in rabbits [1]. Appropriate personal protective equipment should be used when handling this compound, particularly due to its toxicity upon ingestion and potential for causing eye and skin irritation.
The most established industrial synthesis route for this compound involves the reaction of hydrazine hydrate with urea, followed by acidification with hydrochloric acid. This method employs readily available starting materials and can be performed under atmospheric pressure conditions, making it suitable for large-scale production [2] [3].
The overall synthesis follows this stoichiometry: NH₂NH₂·H₂O + NH₂CONH₂ + HCl → CH₆ClN₃O + NH₃
The following diagram illustrates the industrial synthesis workflow:
Figure 1: Industrial synthesis workflow for this compound
Optimized Experimental Protocol [2] [3]:
Critical Process Parameters:
Monochlorourea-Amine Process: An alternative synthesis pathway avoids hydrazine by employing monochlorourea sodium salt reacted with ammonia [4]. This method can be catalyzed by zinc or cadmium compounds (chlorides, hydroxides, sulfates, or complexes) and typically proceeds at 50-150°C under pressure (10-100 kg/cm²), requiring substantial ammonia (50-500 moles per mole monochlorourea salt) [4].
Semicarbazide has gained significant importance as a protein-bound metabolite marker for monitoring the illegal use of nitrofurazone (NFZ), a banned antimicrobial agent [5]. As NFZ undergoes rapid metabolism in vivo, SEM residues accumulate in tissues, making it a reliable indicator of prior NFZ administration in food-producing animals [5] [6].
Modern HILIC-MS/MS Detection Protocol [6]:
This compound serves as a classical derivatization reagent for identifying and characterizing aldehydes and ketones through the formation of semicarbazones [7].
Standard Semicarbazone Formation Protocol [7]:
SEM-HCl serves as a key synthetic intermediate for various pharmaceuticals, particularly in the production of nitrofurans and other therapeutic agents [3]. Its structural features make it valuable for constructing heterocyclic systems present in many bioactive molecules.
Recent research demonstrates the application of SEM-HCl as an additive in tin perovskite solar cells (TPSCs) to suppress deep-level traps [8]. The O=C-N functional group coordinates with undercoordinated Sn²⁺ ions, reducing Sn vacancies and improving photovoltaic performance.
Mechanism of Action in Perovskite Films [8]:
Advanced purification techniques have been developed for high-purity applications, particularly using recrystallization from halogenated hydrocarbon solvents [9]. Dichloromethane, chloroform, and related solvents effectively remove impurities while maintaining high recovery of SEM-HCl, which is crucial for pharmaceutical applications and analytical standards.
Semicarbazide hydrochloride is a white, crystalline, and odorless solid [1] [2]. It is soluble in water but insoluble in absolute alcohol and ether [1].
The table below summarizes its key hazards and regulatory information:
| Aspect | Description |
|---|
| GHS Hazard Statements | H301: Toxic if swallowed [1]. H314: Causes severe skin burns and eye damage [1]. H318: Causes serious eye damage [1]. H351: Suspected of causing cancer [1]. | | Safe Handling Practices | P270: Do not eat, drink or smoke when using this product [1]. P280: Wear protective gloves, protective clothing, and eye protection [1]. P260: Do not breathe dust or fumes [1]. | | Transport Information | UN Number: UN2811 [1] [2] Hazard Class: 6.1 (Poisonous) [1] [2] Packing Group: III [2] | | Carcinogenicity Classification | IARC Group 3: Not classifiable as to its carcinogenicity to humans [2]. |
Adherence to strict safety protocols is essential when working with this chemical.
The following diagram outlines the key emergency response steps in case of exposure:
Emergency First Aid Measures for this compound Exposure
This chemical is toxic and has shown adverse effects in animal studies, which are critical for informing safe laboratory practices.
The table below summarizes key toxicological data and experimental findings:
| Parameter | Details |
|---|
| Acute Oral Toxicity (LD₅₀) | Rabbit: 123 mg/kg [2] Mouse: 225 mg/kg [1] | | Chronic Effects (from animal studies) | • Damages cartilage, blood vessels, ovaries, testicles, and thyroid follicles [3]. • Target organs: liver, blood, digestive and respiratory systems [1]. • Questionable carcinogen with experimental neoplastigenic and teratogenic data [2]. | | Mechanism of Action | • Binds to copper or iron in cells and inhibits semicarbazide-sensitive amine oxidase (SSAO) activity [3]. • Can cause DNA damage in the presence of Cu(II) through the generation of hydrogen peroxide and carbamoyl radicals [4]. | | Sample In Vivo Protocol | Model: Sprague-Dawley rats [3]. Dosage/Route: 40 mg/kg body weight, oral gavage [3]. Duration: Daily for 4 weeks [3]. Observed Effects: Significant drop in body weight, GnRH, LH, FSH, and E₂ hormone levels, with histopathological alterations in ovarian and testicular tissues [3]. |
This compound is a reagent with specific and significant hazards. For the safety of personnel and the environment, please remember:
Semicarbazide hydrochloride (CAS 563-41-7) is a toxic compound with specific target organs. The following table summarizes its key toxicological and safety characteristics.
| Aspect | Key Findings | Details / Values |
|---|---|---|
| Acute Toxicity (Oral) | Toxic if swallowed [1]. | ORL-MUS LD(_{50}): 225 mg/kg [1] |
| Subchronic Toxicity (90-day in rats) | Primary target organs: bone, cartilage, and aorta [2]. | NOAEL (No-Observed-Adverse-Effect-Level): <250 ppm (diet) [2]. LOAEL (Lowest-Observed-Adverse-Effect-Level): 250 ppm (histopathological changes in cartilage) [2]. |
| Carcinogenicity | Suspected carcinogen (Category 2) [1]. IARC classification: Group 3 (Not classifiable as to its carcinogenicity to humans) [3]. | Evidence of carcinogenicity in mice (lung and blood vessel tumors) [3]. |
| Genotoxicity | Not genotoxic in in vivo micronucleus assay [3]. | Showed negative results in a flow cytometry-based micronucleus assay in mouse peripheral blood [3]. |
| Physical Properties | White to light cream crystalline powder, odorless [1]. | Soluble in water. Melting point: 176°C (decomposes) [1]. |
| Safe Handling | Causes severe skin burns, serious eye damage, and is toxic if swallowed [1]. | Personal protective equipment (PPE) including gloves, protective clothing, and eye protection is mandatory [1]. |
For your experimental design and risk assessment, here is a deeper dive into the key studies.
This study is critical for establishing the NOAEL and identifying target organ toxicity [2].
This study provides evidence that SEM-HCl may not be a genotoxic hazard under the tested conditions [3].
The search results do not detail a complete signaling pathway for this compound toxicity. However, based on the histopathological findings, the following diagram illustrates the logical progression of its toxic effects on the primary target tissues.
Proposed pathway of semicarbazide HCl toxicity based on histopathological findings.
For researchers handling this compound, strict safety measures are required [1].
This compound presents a clear toxicological profile, with the skeleton and vascular system as primary targets. The no-observed-adverse-effect-level (NOAEL) from a 90-day dietary study in rats is below 250 ppm. While it is a suspected carcinogen, an in vivo study did not show genotoxic potential. Strict safety protocols must be followed in the laboratory to mitigate risks.
Semicarbazide hydrochloride (SEM-HCl) has emerged as a versatile multi-functional additive for enhancing the performance and stability of perovskite solar cells (PSCs). Its utility spans across both lead-based and tin-based perovskite systems, though through distinct mechanistic pathways. For lead-based FAPbI₃ formulations, SEM-HCl enables an "on-demand Lewis base" formation strategy that dynamically controls the perovskite crystallization process [1] [2]. For tin-based perovskite systems, it primarily functions as a defect-passivating agent that suppresses deep-level traps and mitigates Sn²⁺ oxidation [3] [4]. These application notes provide researchers with detailed protocols and technical background for implementing SEM-HCl in both research contexts.
SEM-HCl contains a N–C=O functional group that serves as the primary site for chemical interactions with perovskite precursors [3] [4]. The carbonyl oxygen and amine nitrogen atoms provide coordination sites for metal cations (Pb²⁺ or Sn²⁺) in the perovskite structure. The hydrochloride component contributes halide ions that can fill anion vacancies in the perovskite lattice. The compound's thermal liability enables the reversible deprotonation/protonation behavior that underpins the on-demand Lewis base functionality in lead-based systems [1] [2].
In FAPbI₃ systems, SEM-HCl operates through a dynamic chemical equilibrium that resolves the fundamental conflict in traditional Lewis base applications [1] [2] [5]:
In tin perovskite systems (particularly FA₀.₇₅MA₀.₂₅SnI₃), SEM-HCl functions primarily through defect passivation mechanisms [3] [4]:
Table 1: Performance Metrics of SEM-HCl-Modified Perovskite Solar Cells
| Perovskite System | Device Architecture | PCE (%) | Stability Retention | Testing Conditions |
|---|---|---|---|---|
| FAPbI₃ (Pb-based) | n-i-p | 26.10% [1] | 96% after 1000 h [1] | 85°C, MPPT [1] |
| FAPbI₃ (Pb-based) | Mini-module (11.52 cm²) | 21.47% [1] | - | NREL-certified [1] |
| FA₀.₇₅MA₀.₂₅SnI₃ | Inverted (p-i-n) | 10.90% [3] [4] | ~100% after 100 h [3] [4] | AM1.5, continuous illumination [3] [4] |
This protocol describes the implementation of SEM-HCl for phase-pure α-FAPbI₃ formation through dynamic Lewis base chemistry [1] [2] [5].
Complete device fabrication using standard architectures for either n-i-p or p-i-n configurations, employing conventional hole-transport and electron-transport layers appropriate for FAPbI₃ systems.
Figure 1: Fabrication workflow for lead-based FAPbI₃ using SEM-HCl as on-demand Lewis base.
This protocol applies SEM-HCl as a defect-passivating additive for tin perovskite (FA₀.₇₅MA₀.₂₅SnI₃) systems to suppress Sn²⁺ oxidation and reduce trap states [3] [4].
Employ inverted (p-i-n) device architecture with the following stack: ITO/PEDOT:PSS or PTAA/Sn-perovskite (with SEM-HCl)/C60 or PCBM/BCP/Ag. Maintain inert atmosphere throughout fabrication to minimize Sn²⁺ oxidation.
Table 2: Material Formulations for Different Perovskite Systems with SEM-HCl
| Parameter | FAPbI₃ (Lead-Based) [1] [2] | FA₀.₇₅MA₀.₂₅SnI₃ (Tin-Based) [3] [4] |
|---|---|---|
| SEM-HCl Concentration | 0.5-1.5 mol% (relative to Pb²⁺) | 3 mol% (relative to Sn²⁺) |
| Solvent System | DMF:DMSO (4:1 v/v) | DMF:DMSO mixture |
| Annealing Conditions | 100-150°C for 10-20 min | 70°C for 10-15 min |
| Key Function | Dynamic Lewis base for phase control | Defect passivation and oxidation suppression |
| Critical Interactions | Reversible deprotonation with Pb²⁺ | C=O coordination with Sn²⁺ |
The SEM-HCl strategy demonstrates promising scalability, with mini-modules (11.52 cm² aperture area) achieving 21.47% efficiency in lead-based systems [1]. For larger-area deposition, ensure homogeneous distribution of SEM-HCl throughout the precursor solution and optimize blade-coating or slot-die coating parameters to maintain the beneficial crystallization control effects.
SEM-HCl represents a versatile and effective chemical additive for advancing perovskite photovoltaics. Its dual applicability to both lead-based and tin-based systems, albeit through distinct mechanisms, makes it particularly valuable for both high-performance and lead-free photovoltaic research. The on-demand Lewis base functionality in FAPbI₃ systems resolves fundamental crystallization conflicts, while its defect-passivation capability in tin perovskites addresses critical stability challenges. Researchers can leverage these protocols to implement SEM-HCl strategies in their perovskite solar cell development workflows, with appropriate optimization for specific material systems and device architectures.
Perovskite solar cells (PSCs) have emerged as a revolutionary technology in photovoltaics, achieving remarkable power conversion efficiencies (PCEs) that rival established silicon-based solar cells. Among various perovskite formulations, formamidinium lead iodide (FAPbI₃) has demonstrated particular promise due to its nearly ideal bandgap and superior thermal stability. However, a significant challenge in fabricating high-performance FAPbI₃-based PSCs lies in controlling the crystallization process to obtain the photoactive α-phase while avoiding the competing formation of the non-photoactive δ-phase. This phase control has traditionally relied on Lewis base additives that coordinate with perovskite precursors to stabilize intermediate phases and guide crystallization. Unfortunately, conventional Lewis bases present an inherent contradiction: they must bind strongly to stabilize the intermediate δ-phase, yet bind weakly enough to allow rapid removal during the phase transition to the desired α-phase and facilitate grain growth [1] [2].
To resolve this fundamental conflict, researchers have developed an innovative on-demand Lewis base formation strategy utilizing semicarbazide hydrochloride (SH) as a dynamic coordinating agent. This approach employs Lewis-acid-containing organic salts that deprotonate to generate active Lewis bases precisely when needed during the crystallization process and can be reprotonated back to salts for facile removal once their role is fulfilled [1] [2] [3]. This temporal control of chemical reactivity represents a significant advancement in perovskite processing, reconciling the thermodynamic and kinetic constraints that have long plagued additive engineering in perovskite films. The following application notes provide detailed protocols and experimental methodologies for implementing this strategy, along with comprehensive performance data and mechanistic insights to guide researchers in the field of perovskite photovoltaics and related materials science.
Protocol 1: Standard FAPbI₃ Perovskite Precursor Solution with SH Additive
Protocol 2: Two-Step Sequential Deposition with SH Modification
Fourier Transform Infrared Spectroscopy (FTIR) Analysis: FTIR measurements confirm the coordination interaction between SH and perovskite precursors. Characteristic peaks include:
X-ray Photoelectron Spectroscopy (XPS) Analysis: XPS reveals chemical states and coordination effects:
X-ray Diffraction (XRD) for Phase Identification:
Protocol 3: Complete n-i-p Planar PSC Fabrication
Substrate Preparation:
Electron Transport Layer (ETL) Deposition:
Perovskite Active Layer Deposition (One-Step Method):
Perovskite Active Layer Deposition (Two-Step Method):
Hole Transport Layer (HTL) and Electrode Deposition:
Protocol 4: Photovoltaic Characterization
Current Density-Voltage (J-V) Measurements:
External Quantum Efficiency (EQE) Measurements:
Protocol 5: Stability Assessment
Thermal Stability Testing:
Operational Stability Testing:
Table 1: Photovoltaic Parameters of SH-Modified Perovskite Solar Cells
| Device Type | PCE (%) | Certified PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Reference |
|---|---|---|---|---|---|---|
| SH-modified PSC (small area) | 26.10 | 25.33 (NREL-certified) | ~1.18 | ~26.5 | ~83.5 | [1] |
| SH-modified mini-module | 21.47 | - | - | - | - | [1] |
| SH-anchored PbI₂ PSC | 21.88 | - | ~1.12 | ~24.3 | ~80.5 | [4] |
| Control (without SH) | ~24.50 | - | ~1.10 | ~25.8 | ~76.2 | [1] |
Table 2: Stability Performance of SH-Modified Perovskite Solar Cells
| Stability Test Condition | Device Type | Performance Retention | Duration | Reference |
|---|---|---|---|---|
| 85°C, MPPT | SH-modified PSC | 96% of initial PCE | 1000 hours | [1] |
| Continuous illumination, MPPT | SH-anchored PbI₂ PSC | 82.8% of initial PCE | 500 hours | [4] |
| 85°C, dark | SH-modified PSC | >95% of initial PCE | 1000 hours | [1] |
Table 3: Film Quality Improvements with SH Modification
| Parameter | With SH | Without SH | Characterization Method | Reference |
|---|---|---|---|---|
| Grain size | Larger (micrometer-scale) | Smaller (sub-micrometer) | SEM | [1] [2] |
| Vertical cation distribution | Uniform | Inhomogeneous | TOF-SIMS, EDS | [1] |
| Buried interface voids | Fewer | More numerous | Cross-sectional SEM | [1] |
| Uncoordinated Pb²⁺ | Reduced | Significant | XPS, FTIR | [4] |
| PbI₂ decomposition | Suppressed | Pronounced | XRD, XPS | [4] |
The on-demand Lewis base formation strategy represents a sophisticated approach to dynamically control perovskite crystallization. This compound serves as a Lewis-acid-containing organic salt that remains in its protonated form during the initial stages of film processing. As temperature increases during the annealing step, SH undergoes reversible deprotonation to generate the active Lewis base semicarbazide, which features multiple coordination sites including carbonyl oxygen and terminal amine groups [1] [2].
This dynamic equilibrium allows the generated Lewis base to:
The p-π conjugation in the semicarbazide molecular structure creates increased electron cloud density, enhancing its electron-donating capability as a Lewis base. This electronic delocalization enables strong but reversible coordination with the Lewis acidic Pb²⁺ centers in the perovskite structure [4].
The following diagrams illustrate the experimental workflow and chemical mechanisms involved in the SH-based on-demand Lewis base formation strategy:
Figure 1: Experimental workflow of the on-demand Lewis base formation strategy for perovskite film fabrication
Figure 2: Chemical mechanism of SH as an on-demand Lewis base for perovskite crystallization and defect passivation
The on-demand Lewis base formation strategy with this compound has demonstrated exceptional performance in FAPbI₃-based perovskite solar cells, but its applications extend to various related systems:
Protocol 6: Adaptation for Different Perovskite Compositions
The on-demand Lewis base formation strategy using this compound represents a significant advancement in perovskite processing methodology. By resolving the inherent contradiction in traditional Lewis base additives through dynamic, reversible generation of active species, this approach enables unprecedented control over perovskite crystallization kinetics and thermodynamics. The documented improvements in power conversion efficiency (up to 26.1%), thermal stability (96% retention after 1000 hours at 85°C), and film quality demonstrate the transformative potential of this strategy [1].
The protocols outlined in these application notes provide researchers with comprehensive methodologies for implementing this approach across various perovskite systems. As perovskite photovoltaics continue their progression toward commercialization, such sophisticated chemical control strategies will be essential for achieving the combination of high performance, long-term stability, and manufacturing reproducibility required for widespread adoption. The fundamental principle of on-demand chemical reactivity control may also find applications beyond photovoltaics in other solution-processed electronic and optoelectronic devices.
Semicarbazide hydrochloride is a key starting material in organic synthesis, particularly for generating heterocyclic compounds with significant biological potential.
Table 1: Heterocyclic Compounds Synthesized from this compound
| Target Compound | Reaction Partners | Catalyst/ Conditions | Key Findings/ Biological Activity | Citation |
|---|---|---|---|---|
| 1,2,4-Triazines | α,β-Dicarbonyl compounds (e.g., benzil) | FeCl(_3)@SiO(_2), EtOH/H(_2)O, reflux | Efficient, heterogeneous catalysis; compounds possess anticancer, antibacterial, antifungal activity [1]. | |
| Pyrazole-based Molecule | Chalcone intermediate (from 1H-indole-3-carbaldehyde & 1-(1H-indol-3-yl)ethanone) | Sodium acetate, ethanol | Resulting 3,5-di(1H-indol-6-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showed potential anticancer & antimicrobial effects in silico [2]. | |
| Schiff Bases | Aldehydes or Ketones | Typically under acid/base catalysis or heating | The resulting imine (>C=N-) group is critical for biological activity; Schiff bases show antimicrobial, anticancer effects [3]. |
This protocol, adapted from the literature, describes the nano-catalyzed synthesis of 1,2,4-triazine derivatives from this compound [1].
1. Reaction Setup
2. Reaction Execution
3. Workup and Isolation
The following diagram illustrates the workflow for this synthesis protocol:
Given that semicarbazide is a regulated contaminant, accurate detection is crucial. Here is a modified QuEChERS method coupled with HILIC-MS/MS for its detection in crustacean tissues [4].
1. Sample Preparation
2. Extraction
3. Cleanup (dSPE)
4. Analysis
The workflow for this analytical method is summarized below:
Monoamine oxidases (MAOs) are mitochondrial outer membrane-bound flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters and dietary amines. The two isoforms, MAO-A and MAO-B, share approximately 70% amino acid sequence identity but differ in substrate specificity, inhibitor sensitivity, and tissue distribution. MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine, while MAO-B primarily deaminates phenylethylamine and benzylamine. Both isoforms metabolize dopamine and tyramine. The enzymatic reaction produces corresponding aldehydes, hydrogen peroxide (H(_2)O(_2)), and ammonia - all potentially toxic metabolites at elevated concentrations [1] [2].
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) or AOC3, constitutes a distinct class of copper-containing quinone-dependent amine oxidases (EC 1.4.3.6) that are sensitive to inhibition by semicarbazide. Unlike MAOs, SSAO enzymes primarily metabolize methylamine and aminoacetone, producing toxic formaldehyde and methylglyoxal, respectively, in addition to H(_2)O(_2). SSAO is highly expressed in adipocytes, vascular smooth muscle, and endothelial cells, where it facilitates leukocyte trafficking through its vascular adhesion protein-1 (VAP-1) activity. Both MAO and SSAO have been implicated in neuroinflammatory diseases, diabetic complications, and cancer progression through oxidative stress-dependent mechanisms [3] [4].
Semicarbazide hydrochloride serves as a potent SSAO inhibitor and a useful chemical tool for distinguishing SSAO from MAO activities in experimental systems. These application notes provide standardized protocols for employing this compound in MAO/SSAO inhibitor studies, including detailed methodologies, data analysis approaches, and therapeutic applications relevant to drug discovery pipelines.
Objective: To determine SSAO enzyme activity in biological samples using benzylamine as substrate with this compound as reference inhibitor.
Reagents:
Equipment:
Procedure:
Calculations:
Objective: To determine MAO inhibitory activity of test compounds using kynuramine as non-selective substrate.
Reagents:
Equipment:
Procedure:
Objective: To determine reversible or irreversible inhibition mechanism of MAO/SSAO inhibitors.
Procedure:
Objective: To evaluate blood-brain barrier (BBB) penetration potential of MAO/SSAO inhibitors using Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
Table 1: Inhibition Potencies of Semicarbazide and Thiosemicarbazide Derivatives Against MAO-A, MAO-B, and SSAO
| Compound | Structure | IC(_{50}) MAO-A (μM) | IC(_{50}) MAO-B (μM) | IC(_{50}) SSAO (μM) | Selectivity Index |
|---|---|---|---|---|---|
| Semicarbazide HCl | Reference inhibitor | >100 | >100 | 1.5-3.2 | - |
| PXS-5131 | Dual MAO-B/SSAO inhibitor | >10 | 0.008 | 0.006 | MAO-B/MAO-A >1250 |
| BT1 | Thiosemicarbazide-based | 9.76 | 0.11 | ND | MAO-B/MAO-A = 88.7 |
| BT5 | Thiosemicarbazide-based | 40.0 | 0.11 | ND | MAO-B/MAO-A = 363.6 |
| Safinamide | FDA-approved MAO-B inhibitor | >100 | 0.098 | ND | MAO-B/MAO-A >1000 |
| Mofegiline | Irreversible MAO-B/SSAO inhibitor | 3.75 | 0.010 | 0.002 | MAO-B/MAO-A = 375 |
Table 2: Kinetic Parameters for MAO and SSAO Inhibition
| Enzyme | Substrate | K(_m) (μM) | V(_{max}) (nmol/min/mg) | Inhibitor | K(_i) (μM) | Inhibition Type |
|---|---|---|---|---|---|---|
| MAO-B | Benzylamine | 140 ± 12 | 120 ± 8 | BT1 | 0.074 ± 0.002 | Competitive |
| MAO-B | Benzylamine | 140 ± 12 | 120 ± 8 | BT5 | 0.072 ± 0.008 | Competitive |
| SSAO | Benzylamine | 740 ± 45 | 58.9 ± 2.2 | Semicarbazide | 0.85 ± 0.12 | Mixed-type |
| MAO-A | Serotonin | 180 ± 15 | 95 ± 6 | Clorgyline | 0.005 ± 0.001 | Irreversible |
Figure 1: Experimental Workflow for MAO/SSAO Inhibition Studies. The diagram outlines key steps from enzyme preparation to data analysis, with multiple detection method options available for product quantification.
MAO-B inhibitors demonstrate significant therapeutic potential in Parkinson's disease treatment by reducing dopamine catabolism in glial cells, thereby increasing synaptic dopamine levels and enhancing dopaminergic neurotransmission. Clinically used MAO-B inhibitors include selegiline, rasagiline, and safinamide, with the latter exhibiting both dopaminergic and glutamatergic mechanisms. The activity of MAO-B increases with age paralleling glial cell proliferation, making it an attractive target for age-related neurodegenerative conditions [5].
Recent research indicates that dual MAO-B/SSAO inhibitors such as PXS-5131 exhibit superior anti-inflammatory effects in neuroinflammatory models compared to selective agents. SSAO inhibition contributes to reduced leukocyte migration across the blood-brain barrier through its VAP-1 activity, potentially mitigating neuroinflammation in conditions like multiple sclerosis. The compact, rigid three-dimensional structure of PXS-5131 provides optimal inhibitor geometry with selectivity over MAO-A exceeding 1250-fold, minimizing tyramine-related pressor effects [3].
Recent groundbreaking research has identified MAO-A as a key regulator of tumor-associated macrophage (TAM) polarization within the tumor microenvironment. MAO-A expression is significantly induced in mouse and human TAMs, where it promotes immunosuppressive polarization through increased oxidative stress. Genetic MAO-A deficiency or pharmacological inhibition with clinically approved MAO inhibitors (clorgyline, moclobemide) reprograms TAMs toward immunostimulatory phenotypes, enhances antitumor CD8+ T-cell responses, and synergizes with anti-PD-1 immunotherapy to suppress tumor growth in syngeneic and xenograft models [6].
Table 3: MAO Expression and Therapeutic Implications in Human Cancers
| Cancer Type | MAO Expression Pattern | Clinical Correlation | Therapeutic Approach |
|---|---|---|---|
| Colorectal Cancer | MAO-B upregulated | Higher expression correlates with advanced stage and poorer survival | MAO-B inhibition with selegiline |
| Prostate Cancer | MAO-B upregulated in stroma | Promotes reactive stroma and tumor progression | Stromal MAO-B targeting with PXS-5131 |
| Breast Cancer | MAO-B downregulated | Low MAO-B correlates with immunosuppression | MAO-A inhibition to reprogram TAMs |
| Multiple Cancers | MAO-A upregulated in TAMs | High MAOA mRNA predicts poor survival | Repurposing MAO-A inhibitors with anti-PD-1 |
Figure 2: MAO/SSAO Signaling Pathways in Inflammatory Disease. The diagram illustrates how MAO/SSAO enzymatic activity promotes oxidative stress and inflammatory signaling, contributing to tissue damage in diabetic complications, neurodegeneration, and cancer. Inhibitors like this compound can block these pathways at multiple points.
Low Enzyme Activity:
High Background Signal:
Irreproducible IC(_{50}) Values:
When characterizing novel MAO/SSAO inhibitors, assess selectivity against related amine oxidases:
Recent studies demonstrate that subtle structural modifications dramatically influence inhibitor selectivity. For example, E-isomer fluoroallylamines show improved MAO-B/DAO selectivity compared to Z-isomers, while stereochemistry at the γ-position significantly impacts MAO-B/MAO-A selectivity ratios [3].
This compound remains a valuable tool compound for distinguishing SSAO activity from MAO isoforms in experimental systems. The evolving understanding of MAO and SSAO roles in neuroinflammation, cancer immunology, and diabetic complications has revitalized interest in selective inhibitors with optimized pharmaceutical properties. Recent advances in structure-based drug design have yielded novel chemotypes with improved selectivity profiles, favorable blood-brain barrier penetration, and reduced potential for adverse effects.
Future directions include the development of multi-targeting inhibitors that simultaneously address MAO/SSAO and complementary targets such as acetylcholinesterase, histamine N-methyltransferase, or immune checkpoint proteins. The repurposing of MAO inhibitors for cancer immunotherapy represents a particularly promising avenue, with several clinical trials underway to evaluate combinations of MAO inhibitors with PD-1/PD-L1 blockade. Standardized protocols incorporating this compound as a reference SSAO inhibitor will continue to facilitate rigorous characterization of novel therapeutic candidates in this evolving field.
Semicarbazide hydrochloride is a versatile chemical reagent extensively employed in organic synthesis, particularly for the construction of nitrogen-containing heterocycles that constitute crucial scaffolds in pharmaceutical compounds. This white crystalline solid serves as a preferred precursor for semicarbazone functionality, which can be further transformed into various five-membered heterocyclic systems including pyrazolones, 1,2,4-triazoles, and other privileged structures in medicinal chemistry. The reagent's significance stems from its ability to introduce both nitrogen atoms and carbonyl equivalents into molecular frameworks, enabling efficient synthesis of biologically active compounds with potential applications as anticancer agents, antimicrobials, and enzyme inhibitors.
The utility of this compound extends across multiple synthetic pathways, where it participates in cyclization reactions, multi-component transformations, and scaffold diversification. Recent advances in heterocyclic chemistry have highlighted its role in developing molecular hybrids that exhibit enhanced pharmacokinetic properties and target selectivity. Particularly in drug discovery, semicarbazide-derived heterocycles have demonstrated promising activity against various disease targets, including tyrosine kinases, epidermal growth factor receptors (EGFR), and vascular endothelial growth factor receptors (VEGFR-2), positioning this reagent as a valuable building block in modern medicinal chemistry campaigns.
The following optimized protocol provides a standardized method for preparing semicarbazone derivatives from ketone precursors, adapted from established procedures in the literature [1].
Reaction Mixture Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and sodium acetate (1.0 equivalent) in 50 mL of absolute ethanol. The sodium acetate serves as a mild base to generate free semicarbazide in situ.
Initial Reflux: Heat the mixture under reflux with continuous stirring for 30 minutes using a condenser to prevent solvent loss. During this stage, a white precipitate of sodium chloride may form.
Hot Filtration: While the solution is still hot, quickly filter it through Whatman No. 1 filter paper to remove the precipitated sodium chloride salt. Perform this step rapidly to prevent premature crystallization.
Ketone Addition: Add the ketone substrate (1.0 equivalent) directly to the hot filtrate. Immediately reassemble the reflux apparatus.
Formation Reflux: Heat the combined mixture under reflux for 1 hour. During this period, the reaction generates water as a byproduct, which should be continuously removed using a Dean-Stark apparatus or a drying tube packed with anhydrous magnesium sulfate.
Precipitation: After approximately 30 minutes of reflux, a white crystalline precipitate of the semicarbazone product begins to form. Continue heating until precipitation appears complete (typically 45-60 minutes total).
Isolation: Allow the reaction mixture to cool gradually to room temperature. Once cooled, collect the precipitate by suction filtration.
Purification: Wash the collected solid thoroughly with cold ethanol (2 × 10 mL) to remove any residual starting materials or byproducts.
Drying: Dry the purified semicarbazone under reduced pressure (vacuum desiccator) overnight or until constant weight is achieved.
This specialized three-step procedure demonstrates the application of this compound in the synthesis of aminoacetone semicarbazone hydrochloride, a valuable intermediate for heterocyclic constructions [2].
Charge a 3L three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer with glycine (75.0 g, 1.0 mol), pyridine (485 mL, 6.0 mol), and acetic anhydride (1.1 L, 11.67 mol).
Heat the mixture under vigorous reflux with continuous stirring for 6 hours. Inadequate reflux significantly diminishes yield (25-30% versus 70-78%).
Replace the reflux condenser with a distillation setup and remove excess pyridine, acetic anhydride, and acetic acid by distillation under reduced pressure.
Transfer the residue to a Claisen flask and distill to obtain acetamidoacetone as a pale yellow oil (70-78% yield, boiling point 120-125°C at 1 mm Hg).
Combine concentrated hydrochloric acid (175 mL) and water (175 mL) in a 1L round-bottom flask.
Add acetamidoacetone (52 g, 0.45 mol) to the acid mixture.
Reflux the solution under a nitrogen atmosphere for 6 hours. Use oxygen-free nitrogen (passed through Fieser's solution) to prevent oxidative degradation.
Concentrate the resulting solution using a rotary evaporator (bath temperature <60°C) to obtain a dark red oil (40-45 g). This crude aminoacetone hydrochloride is highly hygroscopic and should be used immediately in the next step.
Dissolve the crude aminoacetone hydrochloride from Step B in 250 mL of absolute ethanol in a 1L Erlenmeyer flask.
Prepare a separate solution of This compound (48 g) in 100 mL of water.
Combine both solutions and allow the mixture to stand at room temperature for 2 hours.
Collect the resulting crystalline precipitate by suction filtration.
Wash the product thoroughly with absolute ethanol and air-dry.
The resulting aminoacetone semicarbazone hydrochloride is obtained as an off-white crystalline solid (72-78% yield, melting point 208-210°C). For further purification, recrystallize from aqueous ethanol to obtain colorless crystals with a sharp melting point of 212°C.
This compound serves as a key building block in the construction of diverse heterocyclic systems through strategic cyclization reactions. Recent studies have demonstrated its versatility in generating both pyrazolone and 1,2,4-triazole scaffolds from common starting materials, with the reaction pathway determined by structural modifications and reaction conditions [3].
In a notable example, researchers designed a novel series of heterocyclic hybrids incorporating an azobenzene scaffold joined with various heterocyclic moieties. The synthesis commenced with ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]diazenyl}acetate (2), which underwent cyclization with various hydrazine derivatives. When compound 2 was treated with This compound, it yielded the expected pyrazolone derivative (7). Characterization of this compound confirmed the disappearance of the cyano group and the presence of characteristic pyrazolone carbonyl bands in the IR spectrum [3].
Interestingly, when the same starting material (2) underwent cyclization with thiosemicarbazide under similar conditions, the reaction proceeded through an alternative pathway to produce 1,2,4-triazole derivative (9) instead of the anticipated pyrazolone. Structural elucidation of compound 9 revealed the absence of both NH₂ and C=O bands in the IR spectrum, with the presence of a characteristic C=N band at 2226 cm⁻¹. The ¹H-NMR spectrum displayed signals specific for three NH groups (δ 4.49, 7.19, and 8.62 ppm), while the ¹³C-NMR spectrum exhibited a singlet at 181.6 ppm corresponding to the C=S group [3].
Table 1: Comparative Analysis of Cyclization Products from Ethyl 2-Cyano-2-{[4-(phenyldiazenyl)phenyl]diazenyl}acetate (2)
| Reagent | Product Type | Key Structural Features | Characteristic Spectral Data |
|---|---|---|---|
| This compound | Pyrazolone derivative (7) | Pyrazolone carbonyl, NH₂ group | Disappearance of cyano group; presence of carbonyl band in IR |
| Thiosemicarbazide | 1,2,4-Triazole derivative (9) | C=S group, three NH groups, C=N bond | IR: C=N at 2226 cm⁻¹; ¹³C-NMR: C=S at 181.6 ppm |
The divergent reactivity of this compound with α,β-unsaturated systems enables access to various heterocyclic frameworks. The formation of pyrazolone versus 1,2,4-triazole derivatives follows distinct mechanistic pathways:
Pyrazolone Formation: Nucleophilic attack of the hydrazine nitrogen on the ester carbonyl, followed by cyclization and elimination of ethanol molecule, generates the pyrazolone core structure.
1,2,4-Triazole Formation: With thiosemicarbazide, the reaction proceeds through initial nucleophilic attack on the cyano group, followed by an intramolecular rearrangement that eliminates ethanol and forms the 1,2,4-triazole ring system.
These synthetic pathways highlight the versatility of this compound in heterocyclic chemistry, providing access to structurally diverse scaffolds with potential biological activity.
Table 2: Comparative Yields of this compound in Heterocyclic Synthesis
| Reaction Type | Substrate | Product | Yield Range | Reference |
|---|---|---|---|---|
| Semicarbazone formation | Ketones | Semicarbazones | 70-78% | [2] |
| Cyclization to pyrazolone | Ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]-diazenyl}acetate | Pyrazolone 7 | Not specified | [3] |
| Cyclization to 1,2,4-triazole | Ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]-diazenyl}acetate | 1,2,4-Triazole 9 | Not specified | [3] |
| Aminoacetone semicarbazone hydrochloride synthesis | Acetamidoacetone | Aminoacetone semicarbazone HCl | 72-78% (over 3 steps) | [2] |
Recent studies have demonstrated that heterocyclic compounds synthesized using this compound as a building block exhibit significant biological activities. Compounds featuring these heterocyclic scaffolds have shown promising results as dual VEGFR-2 and EGFRT790M inhibitors, representing a strategic approach in anticancer drug development [3].
Table 3: Biological Activity of Selected Heterocyclic Compounds Derived from Semicarbazide Chemistry
| Compound | Cancer Cell Line Inhibition IC₅₀ (μM) | VEGFR-2 Inhibition IC₅₀ (μM) | EGFRT790M Inhibition IC₅₀ (μM) |
|---|---|---|---|
| 14 | A549: 5.15, MCF-7: 6.37, HCT116: 8.44, HepG2: 6.23 | 0.95 | 0.25 |
| 5 | Moderate activity across multiple cell lines | 1.25 | 0.40 |
| 10 | Moderate activity across multiple cell lines | 1.50 | 0.50 |
| Erlotinib (reference) | Variable by cell line | Not applicable | 0.035 |
| Sorafenib (reference) | Variable by cell line | 0.09 | Not applicable |
The most potent derivative (14) exhibited superior activity to erlotinib against cancer cell lines and only slightly inferior activity to sorafenib. Importantly, cytotoxicity evaluation against normal VERO cell lines revealed modest toxicity (IC₅₀ values ranging from 42.32 to 55.20 μM), indicating a favorable therapeutic window for these derivatives [3].
This compound requires careful handling to ensure laboratory safety and reaction integrity. The following precautions should be observed:
The following diagram illustrates key heterocyclic synthesis routes employing this compound as a building block:
Diagram 1: Heterocyclic Synthesis Pathways from this compound. This workflow illustrates the transformation of this compound into various heterocyclic systems through different reaction pathways, ultimately leading to pharmaceutical applications.
The following diagram outlines the standard experimental protocol for semicarbazone formation:
Diagram 2: Experimental Workflow for Semicarbazone Formation. This protocol visualization highlights critical steps and technical considerations for optimal semicarbazone synthesis using this compound.
This compound remains a versatile and valuable reagent in heterocyclic synthesis, enabling efficient construction of pharmacologically relevant scaffolds. The protocols and applications detailed in these notes provide researchers with robust methodologies for incorporating semicarbazide-derived motifs into their synthetic strategies. The continuing discovery of biologically active compounds derived from these synthetic pathways underscores the enduring relevance of this classical reagent in modern drug discovery.
Future directions for research include exploring green chemistry applications of this compound, particularly in aqueous and bio-based solvent systems [4], developing continuous flow processes for improved efficiency and safety, and further investigating the structure-activity relationships of heterocyclic compounds derived from this versatile building block. As synthetic methodologies advance, this compound continues to offer opportunities for innovation in the synthesis of complex nitrogen-containing heterocycles with enhanced biological properties.
This compound (SEM) is a potential genotoxic impurity that can persist as a synthesis intermediate in pharmaceuticals like carbazochrome. Its detection is challenging due to its high polarity and lack of a chromophore. [1]
This method has been validated and is fit for purpose for determining SEM in drug substances. [1]
Crude HDCA often contains reducing impurities like semicarbazide and semicarbazones, which can consume oxidizing agents during the production of azodicarbonamide and adversely affect the final product's quality. [2]
The synthesis of HDCA from urea and hydrazine is a two-step reaction where the formation of semicarbazide is the slow, rate-limiting step. [3]
| Reaction Step | Reaction | Rate-Limiting Step | Rate Constant | Rate Law |
|---|---|---|---|---|
| Step 1 | Hydrazine + Urea → Semicarbazide | Yes | K₁ = 0.1396 | -r₁ = 0.1396[NH₂NH₂]⁰·⁵⁸¹⁰ |
| Step 2 | Semicarbazide + Urea → HDCA | No | K₂ = 0.7715 | -r₂ = 0.7715[NH₂NHCONH₂]⁰·⁸⁴³⁰ |
Optimization Strategy: To improve the overall synthesis efficiency, focus on enhancing the rate of semicarbazide formation (Step 1), as it is the kinetic bottleneck.
This compound is toxic and requires careful handling. [4]
Yes, modern patents describe routes that bypass the use of expensive hydrazine. [5] [6]
Removing semicarbazide is crucial for both process efficiency and product quality. [2]
The following diagram illustrates the core protocols for analyzing SEM and purifying HDCA:
For researchers optimizing the synthesis of HDCA, the following kinetic data is essential:
| Parameter | Description | Value / Equation | Significance |
|---|---|---|---|
| Rate-Limiting Step | Semicarbazide formation from hydrazine and urea | - | Focus optimization efforts here. |
| Rate Constant (K₁) | For semicarbazide formation | 0.1396 | Lower value confirms slower first step. |
| Rate Law (Step 1) | -r₁ = k₁[NH₂NH₂]^n | 0.1396[NH₂NH₂]⁰·⁵⁸¹⁰ | Shows complex dependence on hydrazine concentration. |
| Rate Constant (K₂) | For HDCA formation from semicarbazide | 0.7715 | Faster second step. |
Here is a structured table of common problems and their solutions to help you diagnose and fix issues in your synthesis process.
| Problem Category | Specific Issue | Possible Root Cause | Proposed Solution | Key Reference |
|---|---|---|---|---|
| Reaction Speed & Byproducts | Low conversion rate; formation of biuret and other byproducts | Lack of catalyst, leading to slow reaction speed and side reactions | Use a 4A molecular sieve as a catalyst to accelerate the main reaction and suppress byproducts [1]. | [1] |
| Raw Material Handling | Decomposition of hydrazine hydrate | Overly aggressive heating or localized overheating | Add urea in batches. Heat hydrazine hydrate to 90°C first, then add urea portions slowly [2]. | [2] |
| Precipitation & Filtration | Low yield during precipitation and filtration | Rapid crystallization trapping impurities; incomplete precipitation | Control the dropwise addition speed of hydrochloric acid to manage crystallization. Cool the solution to room temperature after acidification and stirring [2]. | [2] |
| Product Purity | Low final product purity affecting yield calculation | Inadequate purification method; soluble impurities in final product | Recrystallize the crude product from a solvent containing halogenated hydrocarbons (e.g., dichloromethane) to remove soluble impurities [3]. | [3] |
For best results, you can follow these detailed protocols that incorporate the optimization strategies.
This method focuses on enhancing reaction efficiency and reducing byproducts.
This method improves reagent utilization by controlling the reaction conditions.
The following workflow diagram illustrates the optimized synthesis path and key decision points for yield optimization.
Q1: Why is a molecular sieve used as a catalyst?
Q2: What is the benefit of adding urea in batches?
Q3: My product has low purity even after filtration. How can I improve it?
Q4: How does sodium acetate function in the synthesis?
Here are answers to some specific issues a researcher might encounter:
Q: What is a standard laboratory procedure for obtaining a pure crystalline sample of a semicarbazone? A: A common method involves reacting a ketone with semicarbazide hydrochloride in the presence of a base like sodium acetate. The general workflow is as follows [1]:
Q: How can the yield of this compound be improved during its synthesis? A: A patent suggests that using anhydrous hydrogen chloride during the acidification step, instead of aqueous HCl, significantly increases the product yield. The mole ratio of hydrazine to urea is also critical and should be maintained between 0.9:1 and 1.2:1 to minimize by-products and low yields [2].
The table below summarizes a specific industrial process for synthesizing and purifying this compound, highlighting key control points for troubleshooting [2].
| Process Step | Key Operational Parameters | Purpose & Troubleshooting Notes |
|---|---|---|
| 1. Reaction | Temp: 80-130°C; Molar Ratio (N₂H₄:Urea): 0.9:1 to 1.2:1 [2] | Purpose: Form semicarbazide from hydrazine and urea. Note: Low temp slows rate; excess urea favors by-product (hydrazodicarbonamide) formation [2]. |
| 2. Water Removal | Remove ≥95% water; Method: Vacuum distillation [2] | Purpose: Concentrate the product and remove water, excess hydrazine, and ammonia by-product [2]. |
| 3. Alcohol Digestion | Alcohol: Methanol, Ethanol, Isopropanol; Optional: Heat to 55-65°C [2] | Purpose: Dissolve semicarbazide and precipitate alcohol-insoluble by-products. Note: Methanol is preferred for higher semicarbazide solubility [2]. |
| 4. By-product Removal | Method: Filtration or Centrifugation [2] | Purpose: Remove solid by-products like hydrazodicarbonamide from the alcoholic solution [2]. |
| 5. Acidification | Acid: Anhydrous HCl; Mole Ratio: ~1:1 (HCl:Semicarbazide) [2] | Purpose: Precipitate the final product. Critical: Using anhydrous HCl is key to achieving high yields [2]. |
| 6. Product Recovery | Method: Filtration; Wash: Methanol [2] | Purpose: Recover the purified this compound crystals [2]. |
The following diagram illustrates the sequence of the purification process described in the troubleshooting guide.
For purifying the final This compound product or its derivative aminoacetone semicarbazone hydrochloride, recrystallization is the standard method.
The following workflow outlines the key steps for incorporating SEM-HCl into your tin perovskite solar cell fabrication process, based on the published methodology [1] [2].
Detailed Methodologies for Key Steps:
The table below summarizes the enhanced film properties and device performance achieved with the SEM-HCl additive compared to a control.
| Characterization Metric | Control Device (without SEM-HCl) | SEM-HCl Derived Device | Technical Significance |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | Not explicitly stated (lower than 10.9%) | 10.9% (champion device) [1] [3] [4] | Direct enhancement of device energy conversion capability. |
| Operational Stability | Not explicitly stated | ~100% initial PCE retained after 100 h under continuous AM 1.5G illumination (unencapsulated) [1] [4] [5] | Critical for practical application and device longevity. |
| PL Decay Lifetime (avg.) | 1.29 ns [1] [2] | 3.91 ns [1] [2] | Indicates reduced non-radiative recombination. |
| Film Roughness (RMS) | 32.3 nm [1] [2] | 24.1 nm [1] [2] | Smoother films can reduce current leakage. |
| Surface Contact Potential | -0.4 eV [1] [2] | -0.1 eV [1] [2] | Suggests reduction of Sn vacancies and hole concentration. |
Q1: What is the primary mechanism by which SEM-HCl suppresses deep-level traps? A1: SEM-HCl operates through a dual mechanism:
Q2: My SEM-HCl-treated films show reduced grain size. Is this expected? A2: Yes, this is an observed effect. The additive can act as a nucleation site, leading to a larger number of smaller grains. However, this is often accompanied by a significant reduction in pits and gaps in the film, leading to better overall coverage and reduced leakage current, which is beneficial for device performance [1] [2].
Q3: Does the SEM-HCl additive negatively affect the optical absorption of the film? A3: According to UV-Vis absorption measurements, the SEM-HCl-treated perovskite films exhibit no absorption loss compared to the control films. This is crucial for maintaining a high short-circuit current density (Jₛₜ) [1] [2].
Q4: Why choose additive engineering over post-treatment surface passivation? A4: Additive engineering with SEM-HCl offers two key advantages [1]:
This research on SEM-HCl is specific to tin-based perovskite solar cells for addressing deep-level traps from Sn vacancies. The additive's effectiveness in lead-based perovskites or other electronic devices is not established.
Q1: What is the primary function of SEM-HCl in tin-based perovskite solar cells (TPSCs)?
Q2: What specific performance improvements can be expected from using SEM-HCl?
Q3: How does SEM-HCl improve the material properties of the perovskite film?
Here is a summary of key experimental parameters and potential issues related to the use of SEM-HCl, compiled from the research.
| Aspect | Details & Parameters |
|---|---|
| Recommended Additive Concentration | 3 mol% relative to the perovskite precursor [1] [5]. |
| Compatible Antisolvent | Chlorobenzene (CB). SEM-HCl is insoluble in CB, making it suitable for this antisolvent engineering process [1]. |
| Annealing Condition | 70°C after antisolvent treatment [1] [5]. |
| Common Issue: Low PL Intensity/Short Lifetime | Potential Cause: Ineffective defect passivation. Solution: Verify the chemical interaction between the O=C group of SEM-HCl and Sn²⁺ ions via FTIR (look for a shift in the C=O stretching vibration from 1590 cm⁻¹ to 1613 cm⁻¹) [1] [5]. |
| Common Issue: High Surface Roughness | Potential Cause: Non-optimal crystallization. Solution: Ensure the formation of a transitional SnI₂·3DMSO intermediate phase using DMSO as a solvent to achieve a homogeneous, pinhole-free film [6]. |
Methodology: Incorporation of SEM-HCl into FA₀.₇₅MA₀.₂₅SnI₃ Perovskite Films [1] [5]
The following diagram illustrates the mechanism of defect suppression by SEM-HCl in the tin perovskite structure.
The mechanism of defect suppression by SEM-HCl involves chemical coordination with undercoordinated Sn²⁺ ions, reducing deep-level traps and improving performance.
The following diagram illustrates the core workflow for preparing semicarbazide hydrochloride via anhydrous HCl acidification, based on a patented process [1].
This process hinges on two critical parameters to achieve high yield [1]:
Here is a guide to diagnose and resolve common problems encountered during this synthesis.
| Problem Description | Potential Cause | Recommended Solution |
|---|---|---|
| Low product yield | Use of aqueous HCl; Incorrect hydrazine/urea ratio [1] | Use strictly anhydrous HCl; Carefully control reactant mole ratios (0.9:1 to 1.2:1) [1]. |
| Low product yield | Incomplete water removal prior to alcohol addition [1] | Ensure ≥95% of water is removed via vacuum distillation before adding alcohol [1]. |
| Product purity issues | Alcohol-insoluble by-products (e.g., hydrazodicarbonamide) in final product [1] | Ensure thorough dissolution and filtration of by-products from the alcoholic solution before acidification [1]. |
| Product purity issues | This compound is hygroscopic [2] | Store the final product in a cool, dark, and dry place. For long-term storage, consider storing as the semicarbazone derivative [2] [3]. |
This compound is hazardous and requires strict safety measures [3] [4].
| Property | Specification / Hazard |
|---|---|
| GHS Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure [3]. |
| Precautionary Measures | Do not breathe dust. Do not eat, drink, or smoke when handling. Wear protective gloves, clothing, and eye protection. Wash skin thoroughly after handling [3]. |
| Decomposition | When heated to decomposition, it emits very toxic fumes of nitrogen oxides and hydrogen chloride [4]. |
| First Aid (Ingestion) | Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting [4]. |
A primary use of this compound in drug development is the synthesis of semicarbazones, which are valuable derivatives for characterizing carbonyl compounds (aldehydes and ketones) [5]. A typical experimental protocol is as follows [5]:
| Hazard Aspect | Details |
|---|---|
| GHS Hazard Statements | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H351: Suspected of causing cancer. [1] |
| Exposure Routes & Symptoms | Inhalation: Remove victim to fresh air. [1] Skin Contact: Causes severe skin burns. Immediately remove contaminated clothing and rinse skin with water. [1] Eye Contact: Causes serious eye damage. Rinse cautiously with water for several minutes. [1] Ingestion: Toxic. Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or physician. [1] | | Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye protection. [1] | | Engineering Controls | Use personal protective equipment as required. Avoid breathing dust or fumes. [1] |
Semicarbazide hydrochloride is frequently used in biochemical and pharmacological research. It is known as an irreversible inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO), which is abundantly expressed in adipocytes (fat cells). Inhibiting this enzyme has been shown to limit weight gain and fat deposition in animal studies, making it a compound of interest in obesity research. [3] [4] Furthermore, it is a classic reagent for the identification and characterization of carbonyl compounds (aldehydes and ketones), with which it forms crystalline semicarbazones that have characteristic melting points. [5] [2]
The following diagram outlines the primary workflow for handling the compound and responding to potential exposure incidents in a laboratory setting.
Immediately remove any contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for several minutes. Wash contaminated clothing before reuse. Seek medical attention, especially if irritation occurs or if the exposure was significant [1].
It is classified as a suspected carcinogen (H351, IARC Group 3) [1]. This means it is not classifiable as to its carcinogenicity to humans due to limited evidence. Nonetheless, you should treat it with caution and avoid all exposure.
Store the compound in a cool, dry place in a tightly closed container [1]. It can be stored with other organic compounds like alcohols, glycols, amines, and amides [1].
Do not induce vomiting. Immediately rinse the mouth and call a poison center or physician without delay [1].
The compound is nonflammable, but when heated to decomposition, it emits toxic fumes. In case of fire in the surrounding area, use a tri-class dry chemical fire extinguisher [1].
The table below summarizes key data on semicarbazide hydrochloride to guide your solvent selection [1] [2] [3].
| Property | Specification / Value |
|---|---|
| Molecular Formula | CH6ClN3O [2] [3] |
| Molecular Weight | 111.53 g/mol [2] [3] |
| Physical Form | White to off-white crystalline powder [1] [2] [3] |
| Solubility in Water | ~100 mg/mL (clear, colorless solution) [1] [2] |
| Solubility in DMSO | ~100 mg/mL [1] |
| Solubility in Ethanol | Slightly soluble [3] |
| Insoluble In | Ether [3] |
A primary use of this compound is to characterize aldehydes and ketones by converting them into solid semicarbazone derivatives. The standard workflow and detailed steps are as follows [4]:
Step-by-Step Procedure [4]:
Here are solutions to frequently encountered problems:
This compound requires careful handling [1] [2] [3]:
The table below summarizes the key stability information and hazards from the search results.
| Aspect | Details |
|---|---|
| General Description | Snow white crystals, used as a reagent for ketones and aldehydes [1]. |
| Thermal Decomposition | Decomposes when heated, emitting toxic fumes of nitrogen oxides and hydrogen chloride [1]. |
| Melting/Decomposition Point | 342 to 347°F (decomposes at 347-365°F) [1]. |
| Water Solubility & Reaction | Very soluble in water, with an acid reaction in aqueous solution [1]. |
| Health Hazard | Toxic by ingestion. Animal data indicates acute exposure may cause loss of coordination, dizziness, tremors, convulsions, and seizures [1]. |
While explicit degradation prevention protocols are not detailed in the search results, you can infer and apply the following best practices based on the chemical properties and general usage described.
The diagram below outlines a logical workflow for handling this compound in an experimental setting, based on the inferred best practices.
At what temperature does this compound decompose? It begins to decompose at temperatures between 347°F and 365°F (approx. 175°C to 185°C) [1].
What are the major hazardous byproducts of decomposition? When heated to decomposition, it emits very toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas [1].
How should I handle a spill of this compound? Isolate the area. For small, dry spills, use a clean shovel to place the material into a clean, dry container. For small spills, absorb with sand or other non-combustible material. Dike far ahead of large liquid spills for later disposal. Emergency personnel should wear appropriate protective clothing [1].
This method was specifically developed for determining SEM, a potential genotoxic impurity, in two hemostatic drug substances: Carbazochrome (CBZ) and Carbazochrome Sodium Sulfonate (CSS). The method addresses the challenge of detecting SEM, which lacks a chromophore, by using a derivatization technique [1] [2].
The experimental protocol involves the following key steps:
The method's validation parameters and their outcomes are summarized in the table below.
| Validation Parameter | Outcome / Performance |
|---|---|
| Application | Determination of SEM in Carbazochrome and Carbazochrome Sodium Sulfonate drug substances [1] [2] |
| Key Steps | Derivatization with naphthalene-2-carbaldehyde, Liquid-Liquid Extraction (LLE), LC-DAD-UV analysis [1] [2] |
| Separation | Complete separation of the derivative from reagents and parent drugs achieved [1] [2] |
| Analysis Time | Chromatographic run of 10 minutes [1] [2] |
| Validation Status | Successfully validated according to standard guidelines; applicability demonstrated on real samples [1] [2] |
This workflow can be visualized as follows:
The search results indicate that SEM is a significant analyte in both pharmaceutical and food safety fields, but the techniques used differ.
The following table summarizes the key performance data for SEM-HCl as a perovskite additive in different types of solar cells, as reported in the recent literature.
| Perovskite Type | Device Structure | Reported Peak PCE | Key Stability Performance | Primary Function of Additive |
|---|---|---|---|---|
| Tin-based (Lead-free) [1] [2] | Inverted (p-i-n) | 10.9% [2] [3] | Retained ~100% of initial PCE after 100 h under continuous AM1.5 illumination [2]. | Suppresses deep-level traps, inhibits Sn²⁺ oxidation, improves crystallization [1]. |
| Lead-based (MAPbI₃) [4] | planar (n-i-p) | 21.88% [4] | Retained 82.8% of initial PCE after 500 h of continuous illumination [4]. | Anchors excess PbI₂, suppresses its light-induced decomposition, reduces ion migration [4]. |
The high performance of devices using SEM-HCl is achieved through specific fabrication methodologies. Here are the detailed experimental protocols from the key studies:
For Tin-Based Perovskite Solar Cells (TPSCs) [1] [2]:
FA₀.₇₅MA₀.₂₅SnI₃ (Formamidinium/Methylammonium Tin Iodide).For Lead-Based Perovskite Solar Cells (PSCs) [4]:
PbI₂ (Lead Iodide).FTO/SnO₂/Perovskite/Spiro-OMeTAD/Ag).The efficacy of SEM-HCl stems from the coordinated action of its functional groups, which address critical instability issues in both tin and lead perovskite systems. The following diagram visualizes this mechanism.
Mechanism of Action for SEM-HCl in Perovskites
This mechanism is supported by experimental evidence:
While a full quantitative table comparing numerous additives is beyond the scope of this search, the results do mention other additives for reference:
It is important to note that directly comparing the efficiency numbers of these additives is not straightforward, as their performance is highly dependent on the specific perovskite composition, device architecture, and fabrication process.
The research demonstrates that additive engineering, particularly with molecules like SEM-HCl that possess strong coordinating functional groups, is a powerful strategy for tackling the intrinsic instability issues in perovskite materials [5].
The table below summarizes the core principles and typical applications of three analytical techniques used for determining semicarbazide (SEM) levels, each suited for different sample types and requirements.
| Method Name | Core Principle | Key Application Context | Detection Mode |
|---|---|---|---|
| LC-DAD-UV [1] [2] | Derivatization into a UV-absorbing compound (naphthalene-2-carbaldehyde semicarbazone), followed by liquid chromatography. | Determining SEM as a synthesis-related impurity in drug substances (e.g., Carbazochrome). | Ultraviolet (UV) Detection |
| LC-MS/MS (RPLC) [3] | Derivatization with 2-nitrobenzaldehyde (2-NBA), cleanup, and analysis using reversed-phase liquid chromatography tandem mass spectrometry. | Detecting SEM as a marker of nitrofurazone abuse in food products (e.g., eggs, shrimp). | Tandem Mass Spectrometry (MS/MS) |
| HILIC-MS/MS [4] | Modified QuEChERS sample preparation with direct analysis via hydrophilic interaction liquid chromatography tandem mass spectrometry. | Direct detection of SEM in complex, polar matrices (e.g., crustaceans) without derivatization. | Tandem Mass Spectrometry (MS/MS) |
Here are the detailed methodologies for two key approaches: the established derivatization method and a modern direct-analysis technique.
This method is specifically validated for detecting SEM as an impurity in drug substances like Carbazochrome and requires derivatization due to SEM's lack of a chromophore [1] [2].
The workflow for this method is outlined below.
This modern method simplifies the process by eliminating the derivatization step, leveraging HILIC-MS/MS for direct analysis of SEM in complex food matrices like shrimp [4].
The streamlined workflow for this direct-analysis method is shown below.
When comparing these methods for your specific application, consider the following factors derived from the search results:
Since a direct, head-to-head comparison of these methods is not publicly available, you can build your own objective guide by:
The following data summarizes the key findings from a combined chronic toxicity and carcinogenicity study in Wistar Hannover GALAS rats, which is highly relevant for safety assessments in drug development [1].
Table 1: Chronic Toxicity and Carcinogenicity Profile of Semicarbazide Hydrochloride
| Assessment Aspect | Experimental Findings | Dosage and Duration | NOAEL (No-Observed-Adverse-Effect-Level) |
|---|---|---|---|
| Target Organs/Tissues | Bone, Cartilage, and Aorta [1]. | Diet containing 0, 10, 50, and 250 ppm SEM-HCl for 52 or 104 weeks [1]. | Males: 10 ppm (approx. 0.6 mg/kg/day) [1]. |
| Histopathological Observations | - Disarrangement of chondrocytes & degeneration of articular cartilage (males at ≥50 ppm, females at 250 ppm) [1].
Semicarbazide (SEM) is a metabolite and marker of the banned drug nitrofurazone (NFZ). Accurate detection is crucial for ensuring food safety in aquaculture-derived products, which is a relevant consideration for drug safety professionals [2].
Table 2: Comparison of Analytical Methods for Semicarbazide (SEM) Detection
| Method Component | Conventional RPLC-MS/MS Method | Novel HILIC-MS/MS Method |
|---|---|---|
| Core Principle | Detects SEM as a marker for nitrofurazone abuse [2]. | Direct detection of SEM without derivatization [2]. |
| Sample Pretreatment | Complex; requires acid hydrolysis, pH neutralization, and derivatization with 2-nitrobenzaldehyde (NBA) overnight [2]. | Simplified "QuEChERS" method: extraction with acidified acetonitrile and dispersive solid-phase extraction (d-SPE) cleanup [2]. |
| Chromatography | Reversed-Phase LC (RPLC) – requires derivatization to make SEM less polar for retention [2]. | Hydrophilic Interaction LC (HILIC) – ideal for polar compounds like SEM, providing effective separation [2]. |
| Key Advantages | Established, widely used protocol [2]. | Simple, fast, avoids time-consuming derivatization, high accuracy, aligned with green chemistry [2]. |
| Key Limitations | Time-consuming, complex operations, strong matrix effects can suppress detection signals [2]. | Requires HILIC expertise and instrumentation [2]. |
The experimental workflow for the novel HILIC-MS/MS method can be visualized as follows:
Figure 1: Workflow for the QuEChERS HILIC-MS/MS Method for SEM Detection
The search results indicate a need for further investigation in two key areas:
The table below objectively compares two primary synthesis routes, highlighting the cost and performance trade-offs.
| Synthesis Route | Key Process Steps | Reported Yield | Cost & Effectiveness Analysis | Experimental & Scalability Considerations |
|---|
| Urea & Hydrazine Route [1] | 1. React aqueous hydrazine with urea (80-130°C). 2. Remove water (e.g., vacuum distillation). 3. Digest residue in alcohol (e.g., methanol) to dissolve semicarbazide and filter insolubles. 4. Acidify with anhydrous HCl to precipitate product. 5. Recover via filtration. | Not explicitly stated, but the method is designed to improve upon yields of 75-80% from prior similar art. [1] | Pros: Uses widely available and inexpensive starting materials (urea, hydrazine hydrate). Cons/Trade-off: Requires use of anhydrous HCl, which is more costly than aqueous HCl but is critical for achieving high yields. [1] | Scalability: Designed for atmospheric pressure reactors of conventional construction. The use of filtration and distillation makes it suitable for industrial scale. [1] | | Alternative Commercial Routes | Methods include reacting carbon monoxide with hydrazine under pressure with a catalyst, or hydrogenation of nitrourea with HCl. [1] | Not specified for cost comparison. | Pros: May offer alternative pathways. Cons/Trade-off: Involves high-pressure reactors, costly catalysts, or less common precursors, potentially increasing capital and operational costs. [1] | Scalability: The need for superatmospheric pressures and specialized catalysts [1] can make these methods more complex and expensive to implement at scale compared to the urea-hydrazine route. |
For researchers seeking to replicate the primary method, here is a detailed protocol based on the patent information [1]:
Reaction:
Work-up and Isolation:
The following diagram illustrates the logical workflow for this synthesis method:
Understanding the market provides further insight into cost-effectiveness:
The cost-effectiveness of a synthesis route is also justified by the compound's utility. This compound is a versatile intermediate in several high-value areas:
The table below summarizes the key differentiating factors between analytical and industrial-grade semicarbazide hydrochloride.
| Feature | Analytical Grade (Reagent/Reference Material) | Industrial Grade (Inferred from Market Data) |
|---|---|---|
| Primary Application | Analytical research, reference standards, pharmaceutical impurity testing [1] [2] [3] | Agriculture (herbicide intermediate), chemical manufacturing [4] |
| Purity Specification | ≥99.0% (Titration) [5]; "highest quality commercially available" [6] | 95%, 98% (Common market purity types) [4] |
| Key Impurity Control | Controlled with strict documentation; purified via recrystallization (e.g., using halogenated hydrocarbons) [7] | Not specified for purity-driven industrial applications [4] |
| Required Documentation | Comprehensive Certificate of Analysis (CoA), detailed safety data sheets (MSDS) [8] [1] | Standard safety data sheets (MSDS); typically lacks analytical CoA [4] |
| Primary User | Research, pharmaceutical QA/QC, and food safety laboratories [1] [2] | Large-scale chemical, agricultural, and manufacturing industries [4] |
| Packaging & Stability | Often light-sensitive; stored cool/dry (e.g., 2-8°C); hygroscopic [8] [1] | Standard chemical storage; stability linked to broader industrial needs [4] |
For researchers, the technical details and methodologies surrounding the use of high-purity this compound are crucial.
Choosing the correct grade is critical for data integrity, regulatory compliance, and safety.
For scientists employing this compound in analytical methods, particularly in regulated environments, the following workflow is standard practice:
This workflow highlights the critical role of a high-purity, well-calibrated this compound standard to ensure accurate and defensible results at the sub-μg/kg level [1] [3].